molecular formula C17H8F12N2O B1605647 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea CAS No. 3824-74-6

1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea

Cat. No.: B1605647
CAS No.: 3824-74-6
M. Wt: 484.24 g/mol
InChI Key: YGCOMBKZFUMALE-UHFFFAOYSA-N
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Description

1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea is a chemical compound known for its unique structural properties and significant applications in various fields. It is characterized by the presence of trifluoromethyl groups attached to phenyl rings, which are further connected to a urea moiety. This compound is often used in scientific research due to its stability and reactivity.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea are not fully understood yet. It is known that thiourea derivatives, such as 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, are commonly used as hydrogen-bond donors in the activation of carbonyls, nitroolefins, imines, etc . They have the ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Molecular Mechanism

The molecular mechanism of action of this compound is not well defined. It is known that thiourea derivatives can activate substrates and stabilize partially developing negative charges in the transition states, which suggests that they may interact with biomolecules in a similar manner .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with phosgene or a phosgene equivalent under controlled conditions. The reaction proceeds through the formation of an isocyanate intermediate, which then reacts with another molecule of 3,5-bis(trifluoromethyl)aniline to form the desired urea derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the trifluoromethyl groups may be replaced by other functional groups, leading to a variety of substituted urea derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea is unique due to its dual trifluoromethyl substitution, which imparts significant electron-withdrawing properties, enhancing its reactivity and stability. This makes it particularly valuable in applications requiring strong hydrogen bonding and high chemical stability .

Properties

IUPAC Name

1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8F12N2O/c18-14(19,20)7-1-8(15(21,22)23)4-11(3-7)30-13(32)31-12-5-9(16(24,25)26)2-10(6-12)17(27,28)29/h1-6H,(H2,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCOMBKZFUMALE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8F12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333044
Record name 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3824-74-6
Record name 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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